[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate
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Overview
Description
[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate: is a complex organic compound that features a trimethoxyphenyl group, an isoquinoline core, and a sulfamate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 3,4,5-trimethoxybenzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity .
Biology: In biological research, the compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications .
Medicine: The compound has shown promise in preclinical studies as an anti-cancer agent, particularly in targeting tubulin and disrupting microtubule dynamics. It also exhibits anti-inflammatory and anti-microbial properties, making it a candidate for further drug development .
Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Enzyme Inhibition: It inhibits enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer and anti-inflammatory effects.
Receptor Modulation: The compound can modulate various receptors, including those involved in inflammatory pathways, further enhancing its therapeutic potential.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H24N2O6S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate |
InChI |
InChI=1S/C19H24N2O6S/c1-24-17-8-13(9-18(25-2)19(17)26-3)11-21-7-6-14-10-16(27-28(20,22)23)5-4-15(14)12-21/h4-5,8-10H,6-7,11-12H2,1-3H3,(H2,20,22,23) |
InChI Key |
FADBCEQHRUPPSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC(=C3)OS(=O)(=O)N |
Origin of Product |
United States |
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